

solubility of 1,2,4-Triazole-D3 in common organic solvents

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Compound of Interest

Compound Name: 1,2,4-Triazole-D3

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An In-depth Technical Guide to the Solubility of **1,2,4-Triazole-D3** in Common Organic Solvents

Disclaimer: This document provides a comprehensive overview of the solubility of 1,2,4-triazole. Specific quantitative data for the deuterated isotopologue, **1,2,4-Triazole-D3**, is not readily available in published literature. However, the principles of solubility and the methodologies described are fully applicable. It is a well-established principle in chemistry that isotopic substitution with deuterium has a negligible effect on the solubility of a compound in most common organic solvents. Therefore, the data presented for 1H-1,2,4-triazole can be considered a very close approximation for **1,2,4-Triazole-D3**.

Introduction

1,2,4-Triazole is a five-membered heterocyclic compound containing three nitrogen atoms, which serves as a critical structural motif in a vast array of pharmacologically active compounds, including well-known antifungal agents.[1] Its deuterated form, **1,2,4-Triazole-D3**, is often used as an internal standard in pharmacokinetic studies and metabolic profiling, necessitating a thorough understanding of its solubility characteristics for accurate sample preparation and analysis. The polarity and hydrogen bonding capabilities imparted by the nitrogen atoms significantly influence its solubility profile.[2] This guide provides a detailed summary of the available solubility data and the experimental protocols used for its determination.

Data Presentation: Solubility of 1,2,4-Triazole

The solubility of 1,2,4-triazole is dependent on the solvent's polarity, hydrogen bonding capacity, and the ambient temperature. Generally, its solubility increases with temperature.^[2]

Qualitative Solubility

1,2,4-Triazole exhibits good solubility in polar protic and aprotic organic solvents.

Solvent Classification	Examples	Qualitative Solubility
Polar Protic	Methanol, Ethanol, 1-Propanol, 2-Propanol	Soluble to Highly Soluble ^{[2][3]}
Polar Aprotic	Acetone, Acetonitrile	Decent Solubility ^[2]
Ester	Ethyl Acetate, Methyl Acetate, Butyl Acetate	Soluble ^[3]

Quantitative Solubility Data

Quantitative studies have been performed to determine the mole fraction solubility of 1H-1,2,4-triazole in various organic solvents across a range of temperatures. The following table summarizes the solvent systems for which experimental data has been published. For precise mole fraction values at specific temperatures, consulting the cited literature is recommended.

Solvent	Temperature Range (K)	Experimental Method	Reference
Methanol	293.15 - 313.15	Gravimetric Method	[4]
Ethanol	283 - 363	Laser Monitoring	[4][5]
1-Propanol	283 - 363	Laser Monitoring	[4][5]
2-Propanol	283 - 363	Laser Monitoring	[4][5]
1,2-Propanediol	283 - 363	Laser Monitoring	[4][5]
Ethyl Formate	283 - 363	Laser Monitoring	[4][5]
Methyl Acetate	283 - 363	Laser Monitoring	[3][4][5]
Ethyl Acetate	283 - 363	Laser Monitoring	[3][4][5]
Butyl Acetate	283 - 363	Laser Monitoring	[4][5]

Experimental Protocols

The determination of solubility is a critical experimental procedure in chemical and pharmaceutical sciences. The two primary methods cited in the literature for determining the solubility of 1,2,4-triazole are the gravimetric method and the laser monitoring observation technique.

Gravimetric Method (Shake-Flask)

The gravimetric method, often referred to as the shake-flask method, is a classical and reliable technique for determining thermodynamic solubility.[6] It directly measures the concentration of a solute in a saturated solution.[7]

Methodology:

- Preparation of Saturated Solution: An excess amount of the solute (**1,2,4-Triazole-D3**) is added to a known volume of the organic solvent in a sealed container, such as a conical flask.[7]

- **Equilibration:** The container is agitated (e.g., using a mechanical shaker or magnetic stirrer) in a temperature-controlled bath for an extended period (typically 24-72 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.[8][9]
- **Phase Separation:** Once equilibrium is achieved, the agitation is stopped, and the suspension is allowed to settle. The undissolved solid is then separated from the saturated solution by filtration or centrifugation.[10]
- **Analysis:** A precise volume or mass of the clear, saturated filtrate is transferred to a pre-weighed container.[7]
- **Solvent Evaporation:** The solvent is carefully evaporated from the container, often using a rotary evaporator or a drying oven, until only the solid solute remains.[9][11]
- **Quantification:** The container with the dry solute is weighed. The final mass of the solute is determined by subtracting the initial weight of the empty container. The solubility is then calculated and expressed as mass of solute per volume or mass of solvent (e.g., g/100 mL or mole fraction).[7]

Laser Monitoring Observation Technique

This is a more modern, often automated, method that determines the dissolution point of a solid in a liquid by monitoring the transmission of a laser beam through the solution.[1][12]

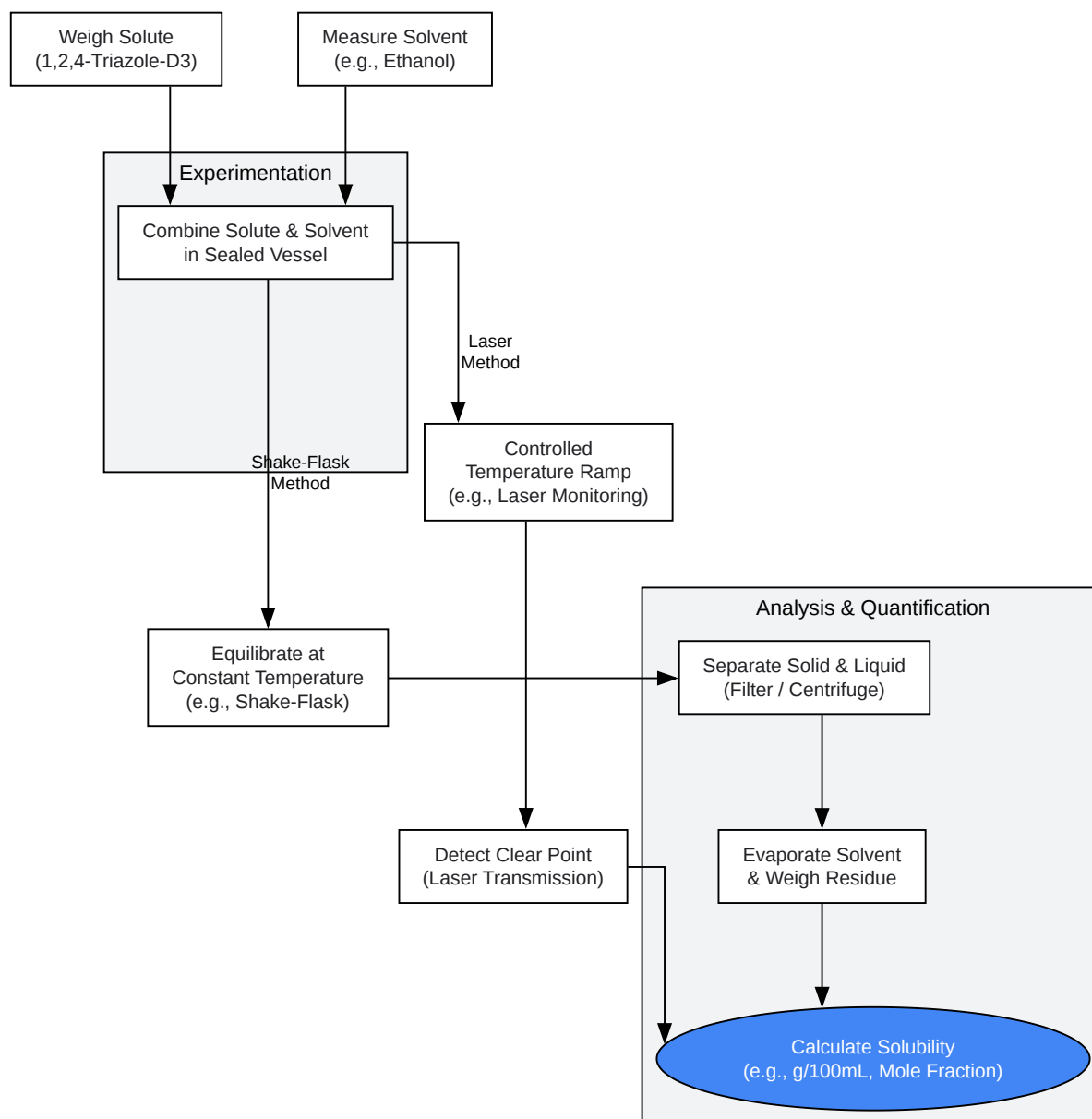
Methodology:

- **Sample Preparation:** A known mass of the solute (**1,2,4-Triazole-D3**) and solvent are placed in a jacketed glass vessel equipped with a magnetic stirrer and a temperature probe.
- **Laser Transmission:** A laser beam is directed through the suspension. The intensity of the transmitted light is measured by a photodetector.
- **Temperature Cycling:** The temperature of the solution is gradually increased at a controlled rate. As the temperature rises, the solute dissolves, and the amount of undissolved solid decreases.

- **Endpoint Detection:** The point at which all solid particles have just dissolved is known as the clear point. This is detected by a sharp increase in the intensity of the transmitted laser light, as there are no more solid particles to scatter the beam.^[12]
- **Solubility Determination:** The temperature at this clear point is recorded as the saturation temperature for that specific concentration. By repeating this process with different solute-to-solvent ratios, a solubility curve as a function of temperature can be constructed.^{[4][10]} This method is particularly useful for generating data across a wide temperature range.^[12]

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for determining the solubility of a chemical compound like **1,2,4-Triazole-D3**.



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Phone: (601) 213-4426

Email: info@benchchem.com